molecular formula C7H12N2O4 B12881832 (2R)-1-Carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid

(2R)-1-Carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B12881832
M. Wt: 188.18 g/mol
InChI Key: CZKJYQGRDWTJCL-HWZXHQHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-Carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid is a chemical compound with a complex structure that includes a pyrrolidine ring, a carbamoyl group, a hydroxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction produces the desired compound through a series of steps that include the formation of intermediate products and subsequent purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment for mixing, heating, and purifying the compound, as well as stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, ketones, and amines. These derivatives can have different chemical and physical properties, making them useful for various applications in research and industry.

Scientific Research Applications

(2R)-1-Carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-1-Carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-1-Carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid include other pyrrolidine derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry

Properties

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

(2R)-1-carbamoyl-3-hydroxy-2-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H12N2O4/c1-7(5(11)12)4(10)2-3-9(7)6(8)13/h4,10H,2-3H2,1H3,(H2,8,13)(H,11,12)/t4?,7-/m1/s1

InChI Key

CZKJYQGRDWTJCL-HWZXHQHMSA-N

Isomeric SMILES

C[C@@]1(C(CCN1C(=O)N)O)C(=O)O

Canonical SMILES

CC1(C(CCN1C(=O)N)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.